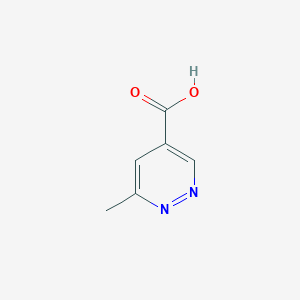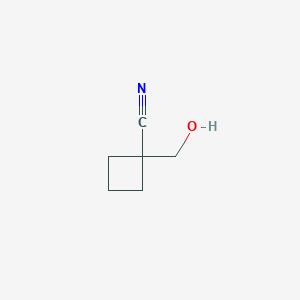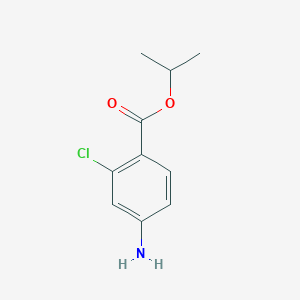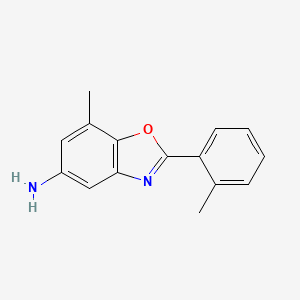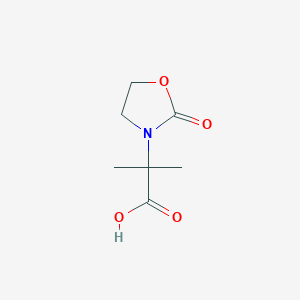![molecular formula C13H15ClN4O B1465956 N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride CAS No. 1220035-70-0](/img/structure/B1465956.png)
N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride
Descripción general
Descripción
“N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride” is a chemical compound. It is a derivative of the pyrazolo[4,3-c]pyridine class . Pyrazolopyridines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been carried out using various methods . One such method involves a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Aplicaciones Científicas De Investigación
Antitumor Activity
N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride: has shown promise in the field of oncology. Studies have indicated that derivatives of this compound exhibit antiproliferative activity in vitro against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 cells . The compound’s ability to inhibit cell growth suggests potential as a chemotherapeutic agent, warranting further investigation into its mechanisms of action and therapeutic efficacy.
Biological Activity Against Microbes
The compound’s structural similarity to other biologically active heterocycles suggests it may possess antimicrobial properties. Research into indole derivatives, which share a common heterocyclic backbone with our compound of interest, has demonstrated effectiveness in treating microbial infections . This implies potential applications of N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride in developing new antimicrobial agents.
Fluorescent Sensors
Compounds with a pyrazoloquinoline structure have been explored for their use as fluorescent sensors due to their photophysical properties . The ability to fluoresce can be harnessed in biological assays, where the compound could be used to detect or measure the presence of other substances, indicating its utility in diagnostic applications.
Synthesis of Alkaloid Derivatives
Alkaloids are a class of naturally occurring compounds that often have pharmacological effects. The synthesis of indole derivatives, which are prevalent in many alkaloids, has been a significant area of research . As such, N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride could serve as a precursor or intermediate in the synthesis of novel alkaloid compounds with potential therapeutic benefits.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is an important target in cancer therapy due to its role in cell cycle regulation. Pyrazolopyridine derivatives have been identified as inhibitors of CDK2, suggesting that our compound may also exhibit similar inhibitory activity . This opens up avenues for its use in targeted cancer therapies, particularly in tumors that are dependent on CDK2 for proliferation.
Guanylate Cyclase Inhibition
The compound has potential applications in the development of inhibitors for guanylate cyclase, an enzyme involved in the signaling pathways of various physiological processes . Inhibitors of guanylate cyclase have therapeutic potential in treating diseases related to these pathways, such as cardiovascular disorders.
Development of Antitumor Agents
The compound has been used as a reactant in the synthesis of antitumor agents, demonstrating its versatility in medicinal chemistry . Its role in the synthesis of complex molecules with antitumor properties highlights its importance in drug discovery and development.
Pharmaceutical Product Development
Pyrazolopyridine systems have been evaluated for their activity in accessing pharmaceutical products with selective antibacterial, antiviral, antifungal, and antitumor activities . The compound’s structural framework makes it a valuable scaffold for the development of a wide range of pharmaceutical agents.
Propiedades
IUPAC Name |
N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O.ClH/c18-13(15-9-4-2-1-3-5-9)12-10-8-14-7-6-11(10)16-17-12;/h1-5,14H,6-8H2,(H,15,18)(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZXCMVQJBTXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)NC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride | |
CAS RN |
1220035-70-0 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1465874.png)
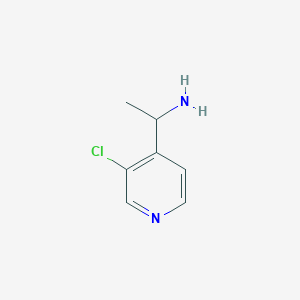
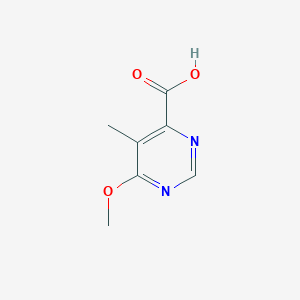
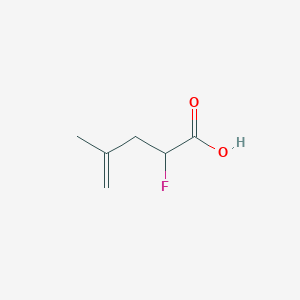

![2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B1465883.png)

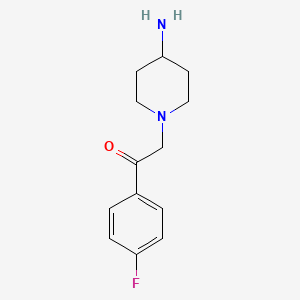
![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B1465887.png)
